![molecular formula C20H13F5N2O2 B2519277 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-54-4](/img/structure/B2519277.png)
1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including their role as HIV integrase inhibitors, as seen in the study of dihydroxypyrimidine-4-carboxamides . Although the specific compound is not directly mentioned in the provided papers, its structural features suggest potential pharmacological properties.
Synthesis Analysis
The synthesis of related fluoro-containing compounds involves the reaction of aromatic diamines with aromatic dianhydrides, as described in the synthesis of soluble fluoro-polyimides . The process includes the formation of poly(amic acid)s followed by cyclization to yield polyimides. While this process is not directly applicable to the synthesis of the compound , it provides insight into the methods used to incorporate fluorine atoms into aromatic compounds, which is relevant for the synthesis of fluoro-substituted dihydropyridines.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of a 4-oxo-1,4-dihydropyridine ring, as seen in the crystal structure analysis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide . This structure is stabilized by hydrogen bonds, which could also be a feature in the compound of interest, given its structural similarity. The presence of fluorine atoms and a trifluoromethyl group in the compound likely influences its molecular geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of dihydropyridine derivatives can be influenced by the substituents on the ring. In the case of the compound , the presence of fluorine atoms may affect its reactivity due to the electronegativity of fluorine, which can withdraw electron density from the ring. This could potentially affect the compound's interaction with biological targets, such as enzymes, by altering its binding affinity or inhibitory potency.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-containing compounds, such as those described in the synthesis of fluoro-polyimides, include excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are attributed to the presence of fluorine atoms, which impart a high degree of chemical resistance and stability to the compounds. The specific physical and chemical properties of 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would need to be determined experimentally, but it is reasonable to expect that the fluorine substituents would confer similar stability characteristics to this compound.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a precursor in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which exhibit moderate to good antimicrobial activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). Such compounds are characterized using techniques like 1H NMR, 13C NMR, and mass spectral analysis to confirm their structure and evaluate their biological activities.
Development of Novel Inhibitors
This compound has also been identified as a core structure in the development of selective and efficacious inhibitors for the Met kinase superfamily. The selective inhibition of this kinase is crucial for cancer therapeutics, as demonstrated by BMS-777607, which showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This inhibitor has advanced into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Material Science Applications
In the field of material science, derivatives of this compound have been used in the synthesis of new diphenylfluorene-based aromatic polyamides, which are known for their solubility in organic solvents and thermal stability. These materials are capable of forming transparent, flexible, and tough films, making them suitable for various industrial applications (Hsiao et al., 1999).
Novel Antiviral Agents
Furthermore, derivatives of 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored as potent and selective inhibitors of HIV integrase, an essential enzyme for the replication of human immunodeficiency virus type-1 (HIV-1). These inhibitors exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It is likely that it affects multiple pathways due to its potential interactions with various enzymes and receptors .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is likely that it induces changes in cellular function and signaling due to its potential interactions with various enzymes and receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-13-5-3-12(4-6-13)11-27-9-1-2-15(19(27)29)18(28)26-14-7-8-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGZPBVZALVBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)
![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
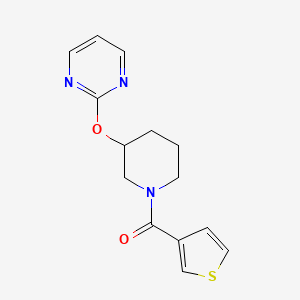
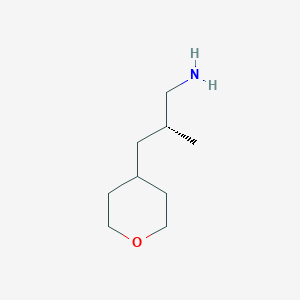
![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)
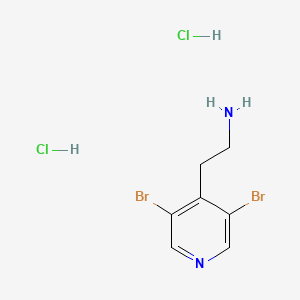
![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)
methylene]malononitrile](/img/structure/B2519208.png)
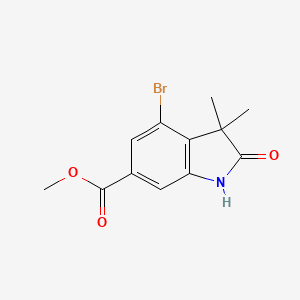
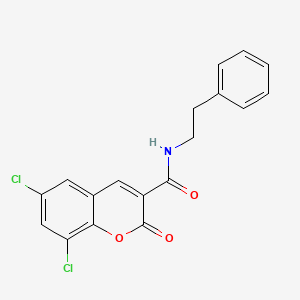
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)
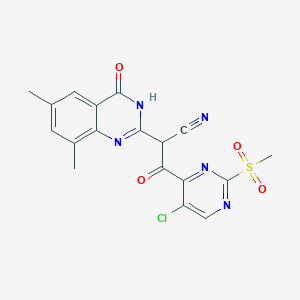
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)